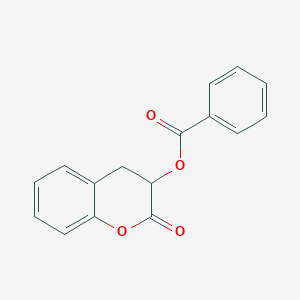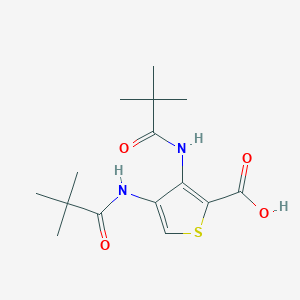![molecular formula C16H16ClNOS B14394658 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one CAS No. 87696-89-7](/img/structure/B14394658.png)
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, and a sulfanyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-chlorophenylthiol and 1-phenylbutan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group may also play a role in the compound’s activity by participating in redox reactions.
類似化合物との比較
Similar Compounds
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one: shares similarities with other compounds containing amino, chlorophenyl, and sulfanyl groups.
Thiazoles: These compounds have a sulfur and nitrogen-containing ring and exhibit diverse biological activities.
N-arylpiperazines: These compounds contain a piperazine ring with an aryl group and are known for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
87696-89-7 |
|---|---|
分子式 |
C16H16ClNOS |
分子量 |
305.8 g/mol |
IUPAC名 |
4-(2-amino-4-chlorophenyl)sulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H16ClNOS/c17-13-8-9-16(14(18)11-13)20-10-4-7-15(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,18H2 |
InChIキー |
SLGMANCBKHUIDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCCSC2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)



![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)





